molecular formula C12H20N4O B2585055 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 1893787-61-5

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No. B2585055
CAS RN: 1893787-61-5
M. Wt: 236.319
InChI Key: JTGCHQLUBWRHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C14H22N4O. It is commonly referred to as IPPA and is a potent inhibitor of the protein kinase CK1δ. IPPA has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.

Scientific Research Applications

IPPA has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, IPPA has been found to inhibit the growth of cancer cells by targeting CK1δ, which plays a critical role in cell division and proliferation. In Alzheimer's and Parkinson's disease research, IPPA has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are believed to contribute to the development of these diseases.

Mechanism Of Action

IPPA exerts its effects by inhibiting the activity of CK1δ, which is a protein kinase that plays a critical role in various cellular processes, including cell division, proliferation, and DNA damage response. By inhibiting CK1δ, IPPA can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPPA are primarily related to its inhibition of CK1δ activity. By inhibiting CK1δ, IPPA can alter the activity of various signaling pathways and affect cellular processes such as cell division and proliferation. Additionally, IPPA has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are believed to contribute to the development of Alzheimer's and Parkinson's diseases.

Advantages And Limitations For Lab Experiments

One advantage of using IPPA in lab experiments is its potent inhibition of CK1δ activity, which makes it a valuable tool for studying the role of CK1δ in various cellular processes. Additionally, IPPA has been found to have potential applications in the treatment of various diseases, which makes it an attractive target for drug development. One limitation of using IPPA in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on IPPA. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of IPPA. Additionally, further research is needed to better understand the role of CK1δ in various cellular processes and diseases. Finally, there is a need for more research on the potential applications of IPPA in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of IPPA involves several steps, including the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with isobutyryl chloride to form 1-isopropyl-5-(isobutyryl)-1H-pyrazole. This intermediate is then reacted with piperidine-1-carboxamide to form IPPA.

properties

IUPAC Name

(4-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)16-11(10(13)8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGCHQLUBWRHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

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